2-(2-Naphthyl)-2-oxoethyl 2-[(phenylsulfonyl)amino]acetate
Overview
Description
2-(2-Naphthyl)-2-oxoethyl 2-[(phenylsulfonyl)amino]acetate is an organic compound that features a naphthalene ring, a phenylsulfonyl group, and an ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Naphthyl)-2-oxoethyl 2-[(phenylsulfonyl)amino]acetate typically involves the following steps:
Formation of the Naphthyl Ketone: The starting material, 2-naphthol, undergoes a Friedel-Crafts acylation to form 2-(2-naphthyl)-2-oxoethyl chloride.
Sulfonamide Formation: The phenylsulfonyl chloride reacts with an amine to form the phenylsulfonyl amine.
Esterification: The final step involves the esterification of the naphthyl ketone with the phenylsulfonyl amine in the presence of a suitable catalyst, such as a Lewis acid.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl ring, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The phenylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Naphthyl)-2-oxoethyl 2-[(phenylsulfonyl)amino]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-(2-Naphthyl)-2-oxoethyl 2-[(phenylsulfonyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthyl and phenylsulfonyl groups can engage in π-π interactions and hydrogen bonding, respectively, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-Naphthyl acetate: Lacks the phenylsulfonyl group, making it less versatile in certain reactions.
Phenylsulfonyl acetates: Lack the naphthyl ring, which reduces their potential for π-π interactions.
Uniqueness: 2-(2-Naphthyl)-2-oxoethyl 2-[(phenylsulfonyl)amino]acetate is unique due to the combination of the naphthyl ring and the phenylsulfonyl group, providing a balance of reactivity and stability that is advantageous in various synthetic and research applications.
Properties
IUPAC Name |
(2-naphthalen-2-yl-2-oxoethyl) 2-(benzenesulfonamido)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5S/c22-19(17-11-10-15-6-4-5-7-16(15)12-17)14-26-20(23)13-21-27(24,25)18-8-2-1-3-9-18/h1-12,21H,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVHRYXEWVBZIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(=O)OCC(=O)C2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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